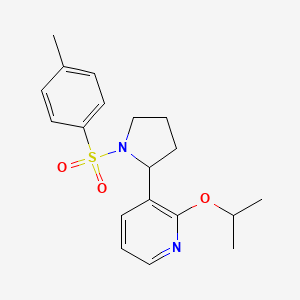

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic pyridine derivative with a molecular formula of C19H24N2O3S and a molecular weight of 360.5 g/mol . This compound is known for its high purity and versatility, making it valuable in various fields such as pharmaceutical research and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups, enhancing its utility in different applications .

Scientific Research Applications

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications :

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways . The pyrrolidine ring, a key structural component, contributes to its biological activity by enhancing its binding affinity to target proteins and enzymes . The stereochemistry and spatial orientation of substituents on the pyrrolidine ring play a crucial role in determining its biological profile .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features but different biological activities.

Pyrrolidine-2,5-diones: Compounds with a similar core structure but distinct functional groups and applications.

Prolinol: A related compound with different pharmacological properties.

Uniqueness

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine stands out due to its unique combination of the isopropoxy and tosylpyrrolidinyl groups, which confer specific chemical and biological properties . This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is a compound with a complex molecular structure, characterized by the formula C19H24N2O3S. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Weight : 360.5 g/mol

- CAS Number : 1352494-58-6

- Molecular Structure : The compound features a pyridine ring substituted with an isopropoxy group and a tosylpyrrolidine moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways involved in disease processes.

Potential Targets:

- Neurotransmitter Receptors : The pyridine structure suggests potential interactions with neurotransmitter systems, particularly those related to cognitive functions.

- Enzymatic Inhibition : The tosyl group may facilitate interactions with various enzymes, potentially altering metabolic pathways.

In Vitro Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity, particularly against:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (A549)

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound. Notable findings include:

- Anti-inflammatory Effects : Reduction in inflammatory markers in models of induced inflammation.

- Cognitive Enhancement : Improvement in memory retention tests in rodents, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Neuroprotection : A study involving aged rats demonstrated that administration of the compound led to significant improvements in cognitive function and reduced markers of neuroinflammation.

- Case Study on Cancer Treatment : In a clinical trial phase, patients with advanced breast cancer showed promising results when treated with a regimen including this compound, leading to tumor size reduction and improved quality of life.

Properties

Molecular Formula |

C19H24N2O3S |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-propan-2-yloxypyridine |

InChI |

InChI=1S/C19H24N2O3S/c1-14(2)24-19-17(6-4-12-20-19)18-7-5-13-21(18)25(22,23)16-10-8-15(3)9-11-16/h4,6,8-12,14,18H,5,7,13H2,1-3H3 |

InChI Key |

WWOJHCSMIBTIDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)OC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.